molecular formula C17H14BrN3O2 B2378512 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941965-70-4

4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2378512
CAS RN: 941965-70-4
M. Wt: 372.222
InChI Key: HDDXCKMMKFNRBA-UHFFFAOYSA-N
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Description

“4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C17H14BrN3O2. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact 3D structure is not provided in the available sources.

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) discuss using related compounds as precursors for constructing new polyheterocyclic ring systems. These compounds exhibit in vitro antibacterial properties, highlighting their potential in pharmaceutical applications (Abdel‐Latif et al., 2019).

Antimalarial Activity

Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity against the erythrocytic stages of chloroquine-sensitive Pf 3D7 strain of malaria. These findings suggest the potential of these compounds in developing new antimalarial drugs (Mane et al., 2014).

Antipyrine Derivatives for Biological Applications

Saeed et al. (2020) investigated the synthesis and characterization of antipyrine derivatives, including their solid-state structures and interactions. This research contributes to understanding the pharmaceutical potential of such compounds (Saeed et al., 2020).

Anticancer Activity

Ghorab, El-Gazzar, and Alsaid (2014) explored the use of 4-aminoantipyrine as an intermediate for synthesizing pyrazolone derivatives, which were then screened for anticancer activity against a human tumor breast cancer cell line. Their findings provide insights into potential cancer treatments (Ghorab et al., 2014).

Anti-Influenza Virus Activities

Selvam et al. (2006) tested compounds related to 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide for antiviral activity against various strains of influenza, finding that some derivatives showed promising results. This research can help develop new antiviral drugs (Selvam et al., 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available sources, pyridopyrimidine derivatives are known to target several biological pathways. For instance, some derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and methylation reactions .

properties

IUPAC Name

4-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDXCKMMKFNRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Br)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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